4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 7496-55-1 . It has a molecular weight of 182.29 and its IUPAC name is 4-cyclohexyl-1,3-thiazol-2-ylamine . Thiazoles are important heterocyclics exhibiting boundaryless biological activities .
Synthesis Analysis
Thiazoles are synthesized through various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine may exhibit antibacterial and antifungal effects, making it a potential candidate for combating microbial infections .
- Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on human tumor cell lines .
- Some thiazole derivatives exhibit anti-inflammatory activity. These compounds could potentially modulate inflammatory responses and be useful in treating inflammatory diseases .
- Thiazoles have been explored as anti-HIV agents. While not specific to our compound, this highlights the broader antiviral potential of thiazole derivatives .
- Thiazoles may play a role in neuroprotection. Investigating their impact on neuronal health and function is crucial for understanding neurodegenerative diseases .
- Thiazole derivatives have demonstrated analgesic effects. These compounds might alleviate pain through various mechanisms .
- Although not specific to our compound, thiazoles have been investigated for their antihypertensive activity .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Anti-Inflammatory Properties
Antiviral Potential
Neuroprotective Effects
Analgesic Activity
Antihypertensive Properties
Other Applications
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act on a variety of biological targets, exhibiting antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, potentially activating or inhibiting enzymes, stimulating or blocking receptors, and affecting the synthesis of neurotransmitters .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole derivatives .
Future Directions
While the specific future directions for 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine are not mentioned in the search results, thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have gained increasing consideration in the antibacterial landfill . Therefore, different therapeutic tools are urgently required .
properties
IUPAC Name |
4-cyclohexyl-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSPSSPJQDGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine |
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